{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride
Description
{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride is a synthetic organic compound featuring a benzyl group, a methoxybenzenesulfonyl moiety, and a dimethylamine ethyl backbone, formulated as a hydrochloride salt.
Properties
IUPAC Name |
N-benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S.ClH/c1-19(2)13-14-20(15-16-9-5-4-6-10-16)24(21,22)18-12-8-7-11-17(18)23-3;/h4-12H,13-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUPFFMTORDQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592217 | |
| Record name | N-Benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-60-4 | |
| Record name | N-Benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonation of an aromatic ring followed by methylation to introduce the methoxy group.
Attachment of the Dimethylamine Group: This can be done through a nucleophilic substitution reaction where a dimethylamine reacts with an appropriate electrophile.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from patent literature and industrial chemical guidelines, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Target Compound
- Structure : Benzyl group, methoxybenzenesulfonyl, dimethylamine ethyl chain, hydrochloride salt.
- Key Functional Groups : Sulfonamide, tertiary amine, aromatic ether.
- Properties : Hydrophilic-hydrophobic balance due to aromatic and polar groups; hydrochloride salt enhances water solubility.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()
- Structure: Ester, methylamino group, branched alkyl chain.
- Key Functional Groups : Ester, secondary amine, hydrochloride salt.
- Properties : NMR data (δ 9.00 ppm for broad amine proton) ; hydrochloride salt formation simplifies purification.
- Applications : Intermediate in pharmaceutical synthesis (e.g., chiral building blocks).
Fluorinated Sulfonamides ()
- Structure : Fluorinated alkyl chains (e.g., undecafluoropentyl, heptadecafluorooctyl), sulfonamide, acrylate esters.
- Key Functional Groups : Perfluoroalkyl sulfonamides, polymerizable acrylate groups.
- Properties : High thermal stability, chemical resistance, and lipophilicity due to fluorine content .
- Applications : Surfactants, water-repellent coatings, and fluoropolymer production .
Comparative Data Table
Physicochemical and Functional Differences
Aromatic vs. Fluorinated Substituents :
- The target compound’s benzyl and methoxybenzenesulfonyl groups favor interactions with biological targets (e.g., enzyme active sites), whereas fluorinated sulfonamides prioritize material durability and repellency .
- Fluorinated analogs exhibit higher lipophilicity (logP > 5) compared to the target’s balanced hydrophilicity (speculative logP ~2–3).
Salt Formation: Both the target compound and the methylamino butanoate derivative utilize hydrochloride salts to improve crystallinity and solubility, a common strategy in drug development .
Reactivity :
Research Implications and Limitations
The fluorinated compounds in highlight industrial applicability but lack pharmacological relevance.
Biological Activity
{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride (CAS No. 864759-60-4) is a synthetic compound with a complex structure that includes a benzyl group, a methoxybenzenesulfonyl group, and a dimethylamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C18H25ClN2O3S
- IUPAC Name : N-benzyl-N-[2-(dimethylamino)ethyl]-2-methoxybenzenesulfonamide; hydrochloride
- Structure :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been identified as a potential integrase inhibitor , which is crucial in the treatment of retroviral infections such as HIV. This mechanism involves the inhibition of viral DNA integration into the host genome, thereby preventing viral replication .
Antiviral Properties
Research indicates that compounds similar to {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride exhibit significant antiviral activity. Specifically, it has been noted for its effectiveness against:
- HIV : Acts as an anti-HIV agent and integrase inhibitor .
- Feline Immunodeficiency Virus (FIV) and Simian Immunodeficiency Virus (SIV) : Demonstrated efficacy in inhibiting these viruses as well .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown potential against various bacterial strains, although detailed studies are still required to establish its efficacy and mechanism in this context.
Study 1: Antiviral Efficacy
In a study focused on the antiviral properties of structurally related compounds, {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride was tested for its ability to inhibit HIV replication in vitro. The results indicated that the compound effectively reduced viral load at concentrations that did not exhibit cytotoxicity to host cells .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to identify critical structural features that enhance antiviral activity. Modifications to the dimethylamine group and variations in the sulfonamide moiety were found to significantly influence potency against HIV integrase .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended methods for synthesizing {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the ethylamine backbone. A plausible route includes:
- Step 1: Sulfonylation of the aminoethyl intermediate with 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide linkage .
- Step 2: Benzylation of the secondary amine using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃ in acetonitrile).
- Step 3: Quaternization with dimethylamine hydrochloride in a polar solvent (e.g., ethanol) under reflux.
Optimization Strategies:
- Solvent Selection: Use anhydrous solvents (e.g., DCM, THF) to minimize hydrolysis of reactive intermediates .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for benzylation steps to enhance reaction rates .
- Yield Monitoring: Track intermediates via TLC or HPLC to isolate pure products and reduce side reactions .
Q. How should researchers handle and store {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride to ensure stability and safety during experiments?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
- Storage: Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture, as hydrochloride salts are hygroscopic and may decompose .
- Stability Testing: Periodically analyze purity via NMR or HPLC to detect degradation (e.g., hydrolysis of the sulfonamide group) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of {2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the methoxy (δ ~3.8 ppm), benzyl aromatic protons (δ ~7.3 ppm), and dimethylamino groups (δ ~2.2–2.5 ppm). Compare with reference spectra of analogous sulfonamides .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to validate the sulfonyl and benzyl moieties .
- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different in vitro assays?
Methodological Answer:
- Purity Analysis: Use HPLC (≥98% purity) to rule out impurities (e.g., unreacted benzyl intermediates) that may interfere with assay results .
- Solvent Compatibility: Ensure DMSO stocks are free of water to prevent aggregation. Test activity in multiple solvents (e.g., PBS, ethanol) .
- Metabolite Screening: Incubate the compound with liver microsomes to identify active/inactive metabolites that may explain variability .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?
Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to model interactions between the sulfonamide group and receptor active sites (e.g., carbonic anhydrase). Validate with co-crystallized ligands .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the benzyl-methoxybenzenesulfonyl motif in binding pockets .
- QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous compounds .
Q. How does the methoxybenzenesulfonyl group influence pharmacokinetic properties compared to analogs with different substituents?
Methodological Answer:
- Solubility: The methoxy group enhances water solubility via hydrogen bonding, while the sulfonamide reduces logP compared to alkylsulfonyl analogs. Measure via shake-flask method .
- Metabolic Stability: Assess hepatic clearance using CYP450 isoforms (e.g., CYP3A4). The methoxy group may slow oxidation compared to unsubstituted sulfonamides .
- Permeability: Perform Caco-2 cell assays. The bulkier sulfonyl group may reduce passive diffusion but improve active transport via solute carriers .
Q. How can researchers design experiments to analyze the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via UV-Vis or LC-MS. The sulfonamide linkage is prone to hydrolysis at extremes (pH <2 or >10) .
- Thermal Stability: Use DSC/TGA to determine melting points and decomposition thresholds. Store lyophilized samples to mitigate thermal degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
